molecular formula C21H16N2O4 B11046875 methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate

methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate

Cat. No. B11046875
M. Wt: 360.4 g/mol
InChI Key: XBKSHKYODKRLSU-UHFFFAOYSA-N
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Description

Methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate is a complex organic compound belonging to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is notable for its potential biological activities, including antiproliferative and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate can be synthesized through a multicomponent reaction involving methyl 2,4-dioxobutanoates and arylidenemalononitriles. The reaction is typically carried out in isopropanol with gentle heating in the presence of catalytic amounts of morpholine, yielding up to 87% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include scaling up the reaction, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano and oxo groups.

    Substitution: Substitution reactions can occur at the amino and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate exerts its effects involves interactions with cellular targets. The cyano and amino groups are crucial for binding to specific enzymes and receptors, disrupting cellular processes and leading to antiproliferative and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)(oxo)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of amino, cyano, and oxo groups within the pyran ring system makes it a versatile compound for various applications.

properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-(6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)-2-oxoacetate

InChI

InChI=1S/C21H16N2O4/c1-26-21(25)18(24)17-16(13-8-4-2-5-9-13)15(12-22)20(23)27-19(17)14-10-6-3-7-11-14/h2-11,16H,23H2,1H3

InChI Key

XBKSHKYODKRLSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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